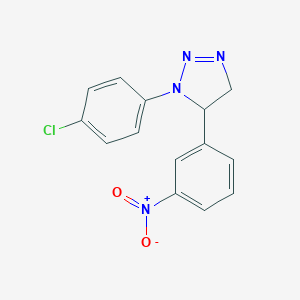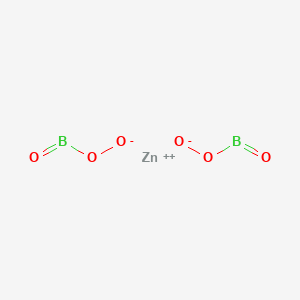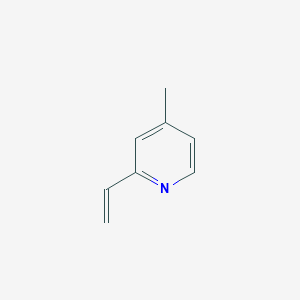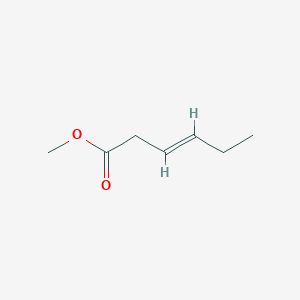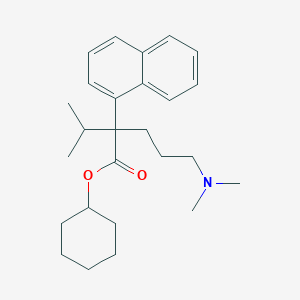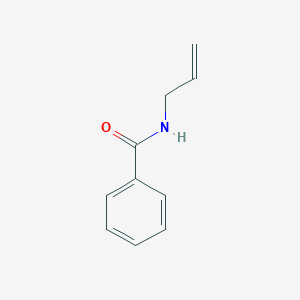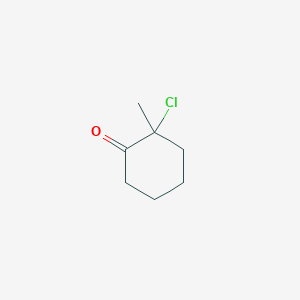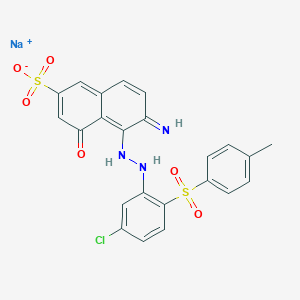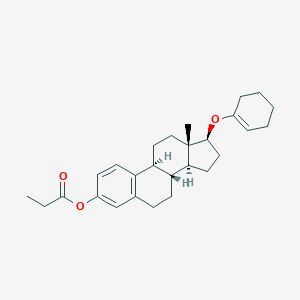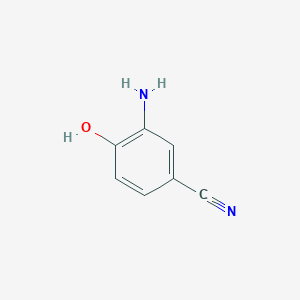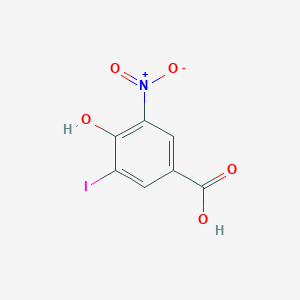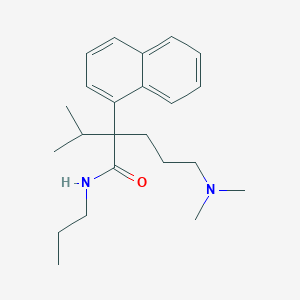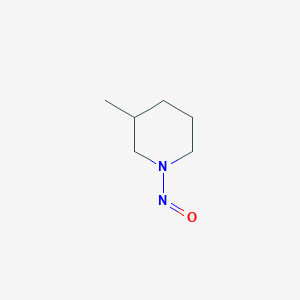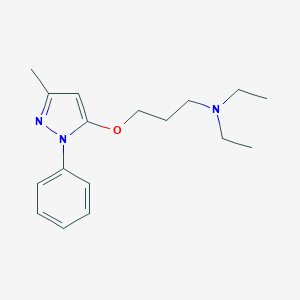
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Effets Biochimiques Et Physiologiques
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce pain and inflammation, and increase the seizure threshold in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- for lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility, which can make it difficult to formulate for in vivo studies.
Orientations Futures
There are several future directions for the research of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl-. One potential direction is the development of new drugs based on its structure and pharmacological properties. Another direction is the investigation of its potential applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for in vivo studies.
Conclusion:
In conclusion, Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has shown promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new drugs based on its structure and pharmacological properties.
Méthodes De Synthèse
The synthesis of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- involves the reaction of 3-(diethylamino)propyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
15083-54-2 |
|---|---|
Nom du produit |
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- |
Formule moléculaire |
C17H25N3O |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N,N-diethyl-3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C17H25N3O/c1-4-19(5-2)12-9-13-21-17-14-15(3)18-20(17)16-10-7-6-8-11-16/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3 |
Clé InChI |
BXFMKJNALBPMFN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
SMILES canonique |
CCN(CC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Autres numéros CAS |
15083-54-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



